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Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-Methoxybenzonitrile,

a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-

aminoanisole (also known as o-anisidine or 2-methoxyaniline). The described method is based

on the well-established Sandmeyer reaction, which involves the diazotization of a primary

aromatic amine followed by a copper-catalyzed nucleophilic substitution.

Introduction
2-Methoxybenzonitrile serves as a crucial building block in the synthesis of a wide range of

more complex molecules. The Sandmeyer reaction offers a reliable and scalable method for

the introduction of a nitrile group onto an aromatic ring, a transformation that can be

challenging to achieve through other synthetic routes. This protocol details the two primary

stages of the synthesis: the formation of the 2-methoxybenzenediazonium salt and its

subsequent conversion to 2-Methoxybenzonitrile using copper(I) cyanide.

Reaction Scheme
The overall two-step synthesis is depicted below:

Step 1: Diazotization of o-Aminoanisole
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o-Aminoanisole is treated with nitrous acid (generated in situ from sodium nitrite and a strong

acid) at low temperatures to form the corresponding diazonium salt.

Step 2: Sandmeyer Cyanation

The diazonium salt is then reacted with copper(I) cyanide, which facilitates the substitution of

the diazonium group with a cyanide group, yielding 2-Methoxybenzonitrile.

Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, reagents,

and the final product.
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Table 2: Reagent Quantities and Expected Yield
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Reagent
Molar Mass ( g/mol
)

Moles Quantity

o-Aminoanisole 123.15 1.0 123.15 g

Sodium Nitrite 69.00 1.05 72.45 g

Concentrated HCl 36.46 2.5 ~215 mL

Copper(I) Cyanide 89.56 1.1 98.52 g

Product

2-Methoxybenzonitrile 133.15
Expected Yield: 65-

70%

Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer reaction of similar

aromatic amines.

Materials and Equipment:

o-Aminoanisole

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN)

Sodium carbonate (Na₂CO₃)

Benzene (or an alternative extraction solvent like toluene)

Anhydrous calcium chloride (CaCl₂)

Large reaction vessel (e.g., 5 L three-necked flask)
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Mechanical stirrer

Thermometer

Dropping funnel

Ice bath

Steam distillation apparatus

Separatory funnel

Distillation apparatus for vacuum distillation

Safety Precautions:

This reaction involves highly toxic materials, including cyanides. It must be performed in a

well-ventilated fume hood by trained personnel.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Handle concentrated hydrochloric acid with care as it is corrosive.

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

Use extreme caution when handling copper(I) cyanide and sodium cyanide. Have a cyanide

antidote kit readily available and be familiar with its use.

Benzene is a known carcinogen. Toluene can be used as a less hazardous alternative for

extraction.

Procedure:

Part A: Preparation of the Copper(I) Cyanide Solution

In a large beaker or flask, prepare a solution of sodium cyanide (110 g, 2.24 mol) in 500 mL

of water.
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In a separate vessel, prepare a solution of copper(I) cyanide (98.5 g, 1.1 mol) in the sodium

cyanide solution. This will form a solution of sodium cuprocyanide. Cool this solution in an ice

bath to 0-5 °C.

Part B: Diazotization of o-Aminoanisole

In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping

funnel, add concentrated hydrochloric acid (215 mL) and 1 L of crushed ice.

Slowly add o-aminoanisole (123.15 g, 1.0 mol) to the stirred acid-ice mixture. The

temperature should be maintained at 0-5 °C.

Prepare a solution of sodium nitrite (72.45 g, 1.05 mol) in 200 mL of water.

Slowly add the sodium nitrite solution dropwise to the o-aminoanisole hydrochloride

suspension from the dropping funnel. Maintain the temperature between 0 °C and 5 °C

throughout the addition by adding more ice as needed. The addition should take

approximately 30 minutes.

After the addition is complete, stir the mixture for an additional 15 minutes. A slight excess of

nitrous acid should be present (test with starch-iodide paper).

Part C: Sandmeyer Cyanation

To the cold copper(I) cyanide solution from Part A, add 500 mL of benzene (or toluene).

Slowly and carefully, add the cold diazonium salt solution from Part B to the stirred copper(I)

cyanide solution. Maintain vigorous stirring and keep the temperature at 0-5 °C with an ice

bath. Nitrogen gas will evolve.

After the addition is complete, continue stirring for 2 hours at 0-5 °C.

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

Then, gently warm the mixture to 50 °C and hold for 30 minutes to ensure complete reaction.

Allow the mixture to cool to room temperature.

Part D: Work-up and Purification
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Set up a steam distillation apparatus. Add the reaction mixture to the distillation flask and

steam distill until no more oily product comes over with the distillate.

Collect the distillate in a large separatory funnel. Separate the organic layer

(benzene/toluene containing the product).

Extract the aqueous layer twice with 100 mL portions of benzene (or toluene).

Combine all the organic extracts and dry over anhydrous calcium chloride.

Filter to remove the drying agent.

Remove the solvent (benzene or toluene) by distillation at atmospheric pressure.

Purify the crude 2-Methoxybenzonitrile by vacuum distillation. Collect the fraction boiling at

135 °C under 12 mmHg vacuum.[1] A yield of 64.5-67.3% can be expected.[1]

Visualizations
Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 2-Methoxybenzonitrile.

Reaction Mechanism Overview
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Caption: Simplified mechanism of the Sandmeyer cyanation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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